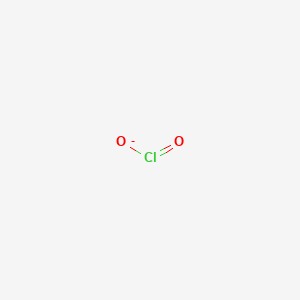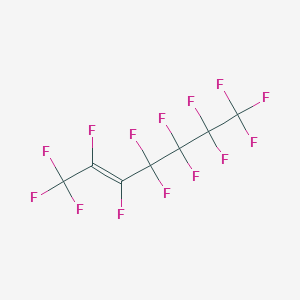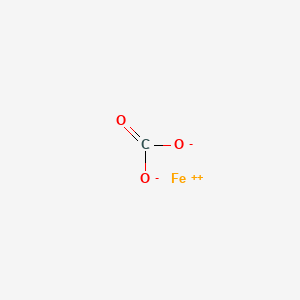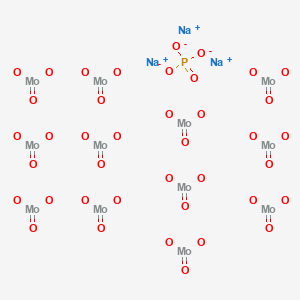
Chlorite
Descripción general
Descripción
Chlorite is a chemical compound that contains the this compound ion, with the chemical formula ClO₂⁻ This ion is composed of one chlorine atom bonded to two oxygen atoms and carries a negative chargeThe most commercially significant this compound compound is sodium this compound (NaClO₂), which is widely used in various industrial applications .
Aplicaciones Científicas De Investigación
Chlorite compounds have diverse applications in scientific research and industry:
Mecanismo De Acción
Target of Action
This compound, specifically sodium this compound, is primarily used in the manufacturing of paper and as a disinfectant . The primary targets of this compound are organic compounds, including fatty acids and amino acids . In the environment, this compound can affect various geological settings, including metamorphic rocks, hydrothermal veins, and ore deposits .
Mode of Action
This compound interacts with its targets through a process of oxidation. The mechanism by which this compound inactivates microbial species encompasses selective oxidation, resulting in the formation of this compound (ClO2−) and chlorate (ClO3−) ions as the main by-products . Sodium hypothis compound, a related compound, mediates its antimicrobial action by reacting with fatty acids and amino acids. Via a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Chlorite interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the displacement and substitution induced by hydrothermal fluids in iron-magnesium minerals such as biotite, amphibole, and pyroxene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. For example, a study has developed a method for simultaneous determination of this compound, chlorate, perchlorate and bromate in ozonated saline by using ion chromatography coupled with triple quadrupole mass spectrometry (IC-MS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorite compounds, particularly sodium this compound, are typically synthesized through the reduction of sodium chlorate (NaClO₃). This process involves the production of chlorine dioxide (ClO₂) gas, which is then reduced to sodium this compound using a suitable reducing agent such as methanol, hydrogen peroxide, hydrochloric acid, or sulfur dioxide .
Industrial Production Methods
In industrial settings, sodium this compound is produced by reducing sodium chlorate with chlorine dioxide. The chlorine dioxide is generated on-site due to its unstable nature and is then reacted with sodium hydroxide to form sodium this compound. This process is carried out under controlled conditions to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Chlorite compounds undergo various chemical reactions, including:
Oxidation: this compound ions can be oxidized to form chlorine dioxide (ClO₂) and chlorate (ClO₃⁻).
Reduction: this compound can be reduced to chloride (Cl⁻) under certain conditions.
Disproportionation: This compound can disproportionate to form both chlorate and chloride
Common Reagents and Conditions
Common reagents used in this compound reactions include hydrochloric acid, sodium hypothis compound, and various reducing agents like methanol and hydrogen peroxide. These reactions typically occur under controlled pH and temperature conditions to ensure the desired products are formed .
Major Products
The major products formed from this compound reactions include chlorine dioxide, chlorate, and chloride. These products have significant industrial applications, particularly in water treatment and disinfection .
Comparación Con Compuestos Similares
Chlorite compounds can be compared with other chlorine oxyanions such as:
Chloride (Cl⁻): A simple anion commonly found in salts like sodium chloride.
Hypothis compound (ClO⁻): Used in bleach and disinfectants.
Chlorate (ClO₃⁻): Used in herbicides and explosives.
Perchlorate (ClO₄⁻): Used in rocket propellants and fireworks.
This compound is unique due to its intermediate oxidation state and its ability to generate chlorine dioxide, which is a more effective oxidizing agent compared to other chlorine oxyanions .
Propiedades
IUPAC Name |
chlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO2/c2-1-3/h(H,2,3)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWCMBCROVPCKQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021522 | |
| Record name | Chlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or off-white to grey powder; Odorless; [Luzenac America MSDS] | |
| Record name | Chlorite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12921 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14998-27-7, 1318-59-8, 71949-90-1 | |
| Record name | Chlorite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14998-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorite ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014998277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorite-group minerals | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorite-group minerals | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORITE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63H374SB6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[bicyclo[4.1.0]heptane-7,1-cyclopentan]-3-ol, 2-methyl-, [1-alpha-,6-alpha-,7-alpha-(2R*,3R*)]-](/img/no-structure.png)






![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)

